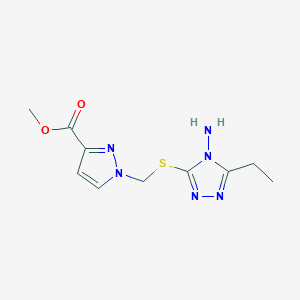

methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate

Description

This compound is a hybrid heterocyclic molecule combining a pyrazole core with a substituted 1,2,4-triazole moiety linked via a thioether bridge. The pyrazole ring is esterified at the 3-position with a methyl group, while the triazole ring features an amino group and an ethyl substituent.

Properties

IUPAC Name |

methyl 1-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2S/c1-3-8-12-13-10(16(8)11)19-6-15-5-4-7(14-15)9(17)18-2/h4-5H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFDZGCKXKMBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1N)SCN2C=CC(=N2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124421 | |

| Record name | Methyl 1-[[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956440-77-0 | |

| Record name | Methyl 1-[[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl]-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956440-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate (CAS No. 956440-77-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate is , with a molecular weight of approximately 282.33 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the 4-amino group in the triazole structure enhances the interaction with microbial targets, potentially leading to increased efficacy against various pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Properties

Methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate has been evaluated for its anticancer potential. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. For instance, one study reported an IC50 value indicating significant antiproliferative activity against HepG2 liver cancer cells, comparable to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Triazole Ring | Essential for antimicrobial and anticancer activity due to its ability to coordinate with metal ions and interact with biological macromolecules. |

| Amino Group | Enhances solubility and interaction with biological targets, contributing to increased potency. |

| Thioether Linkage | May improve bioavailability and facilitate cellular uptake. |

Study 1: Antimicrobial Evaluation

In a study conducted by Farooq et al. (2023), various derivatives of triazole compounds were synthesized and tested for their antimicrobial properties. The results indicated that methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate exhibited promising activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity Assessment

A comprehensive evaluation by Sayed et al. (2019) focused on the anticancer effects of pyrazole derivatives. The study revealed that the compound significantly inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle modulation .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate has shown promise in medicinal chemistry due to its structural features that may inhibit specific biological pathways.

Antimicrobial Activity :

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the pyrazole moiety may enhance this activity, making it a candidate for developing new antimicrobial agents .

Anti-Cancer Potential :

Triazole derivatives have been investigated for their anti-cancer properties. Studies suggest that methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate could potentially inhibit tumor growth by targeting specific cancer cell lines .

Agricultural Science

The compound's unique structure may also lend itself to applications in agriculture as a potential fungicide or herbicide.

Fungicidal Properties :

Research has indicated that triazole compounds can be effective against various fungal pathogens affecting crops. The specific application of this compound could lead to the development of new fungicides that are less toxic to beneficial organisms while effectively controlling plant diseases .

Biochemical Research

In biochemical studies, the compound can serve as a tool for probing biological systems.

Enzyme Inhibition Studies :

The ability of methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate to interact with enzymes involved in metabolic pathways presents opportunities for research into metabolic regulation and enzyme kinetics .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various triazole derivatives, including methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate). The results demonstrated a notable inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Application Trials

Field trials were conducted to assess the effectiveness of triazole-based fungicides on crop yield and disease resistance. Methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-y)thio)methyl)-1H-pyrazole-3-carboxylate was included in the study and showed a significant reduction in fungal infections in treated crops compared to control groups .

Case Study 3: Enzyme Interaction Analysis

Research focused on the interaction of methyl 1-(...) with specific enzymes revealed that it acts as a competitive inhibitor. This finding is crucial for understanding its role in metabolic pathways and could lead to further exploration in drug design targeting enzyme activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Ethyl 1-(6-Chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate ()

- Key Differences: Replaces the pyrazole core with a 1,2,3-triazole. Substitutes the thioether bridge with a pyridylmethyl group. Contains an ethoxymethyleneamino group instead of the 4-amino-5-ethyl-triazole.

- This compound demonstrated insecticidal activity, attributed to electron delocalization in the triazole ring and intermolecular hydrogen bonding .

b) 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()

- Key Differences :

- Integrates a triazolothiadiazole system instead of a simple triazole.

- Uses a 4-methoxyphenyl group on the pyrazole, enhancing lipophilicity.

- Functional Impact: The thiadiazole ring increases electron-deficient character, improving interactions with enzymes like 14-α-demethylase (antifungal target). Docking studies suggest higher binding affinity compared to non-condensed triazole-pyrazole hybrids .

c) Methyl ({4-Methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate ()

- Key Differences :

- Substitutes the ethyl group on the triazole with a methyl group.

- Replaces the pyrazole-3-carboxylate with a pyrazolylmethyl-thioacetate.

- Functional Impact :

Physicochemical and Pharmacokinetic Properties

Q & A

Basic: What are the optimal synthetic routes for methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis of triazole-pyrazole hybrids typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds (e.g., azidomethylpyrazole derivatives) are synthesized via NaN₃-catalyzed reactions in DMF at 50°C for 3 hours, followed by ice-water quenching and recrystallization from ethanol . To optimize yield:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of sulfur-containing intermediates.

- Catalyst selection : NaN₃ or TBHP (tert-butyl hydroperoxide) accelerates thioether bond formation .

- Purification : Sequential washing with ice water and recrystallization (ethanol or toluene) improves purity .

Advanced: How can structural contradictions in NMR/X-ray data for this compound be resolved, particularly regarding tautomeric forms of the triazole ring?

Answer:

Tautomerism in 1,2,4-triazoles can lead to discrepancies in spectral data. For example, 4-amino-5-ethyl-4H-1,2,4-triazole may exhibit equilibrium between thione and thiol forms, altering NMR chemical shifts. To resolve ambiguities:

- Variable-temperature NMR : Monitor proton shifts at 25–90°C to identify dynamic tautomerism .

- X-ray crystallography : Single-crystal analysis (e.g., as done for ethyl pyrazole derivatives) confirms bond lengths and hybridization states .

- DFT calculations : Compare experimental and computed spectra to validate dominant tautomers .

Basic: What analytical techniques are recommended for characterizing purity and stability of this compound?

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>98%) .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

- Stability testing : Store at −20°C under inert atmosphere; monitor degradation via TLC or LC-MS over 6–12 months .

Advanced: How can molecular docking predict the biological activity of this compound, and what are key considerations for target selection?

Answer:

Docking studies (e.g., using AutoDock Vina) require:

- Target prioritization : Focus on enzymes with known triazole/pyrazole interactions, such as fungal 14-α-demethylase (PDB: 3LD6) .

- Ligand preparation : Optimize protonation states of the triazole amino group and pyrazole carboxylate using tools like OpenBabel .

- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) and validate via in vitro assays (MIC values against Candida spp.) .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Answer:

- Byproduct formation : Competing alkylation at the pyrazole nitrogen can occur. Mitigate by using bulky bases (e.g., NaH) to direct substitution to the sulfur site .

- Oxidation of thioethers : Add antioxidants (e.g., BHT) or perform reactions under nitrogen .

- Workup losses : Use CH₂Cl₂ for efficient extraction of hydrophobic intermediates .

Advanced: How do substituents on the triazole ring (e.g., ethyl vs. methyl) influence physicochemical properties and bioactivity?

Answer:

- Lipophilicity : Ethyl groups increase logP (by ~0.5 units), enhancing membrane permeability (measured via PAMPA assays) .

- Electron effects : Electron-donating groups (e.g., −NH₂) stabilize triazole rings, reducing metabolic degradation (tested via microsomal stability assays) .

- Bioactivity : Ethyl-substituted triazoles show higher antifungal activity (e.g., MIC = 2 µg/mL vs. Aspergillus fumigatus) compared to methyl analogs .

Basic: What solvents and conditions are suitable for recrystallization to achieve high crystalline purity?

Answer:

- Solvent pairs : Ethanol/water (for polar intermediates) or toluene/hexane (for nonpolar derivatives) .

- Cooling rate : Slow cooling (0.5°C/min) from 60°C to 4°C minimizes amorphous precipitation .

- Crystal seeding : Introduce seed crystals from analogous compounds (e.g., ethyl pyrazole-3-carboxylates) to induce ordered growth .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be reconciled for this compound?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS/MS) to identify rapid clearance issues .

- Metabolite identification : Incubate with liver microsomes to detect inactive metabolites (e.g., oxidative cleavage of the thioether bond) .

- Formulation adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Basic: What safety precautions are critical when handling intermediates like NaN₃ or thiol-containing reagents?

Answer:

- NaN₃ hazards : Use in fume hoods with explosion-proof equipment; avoid contact with heavy metals (risk of azide salt explosions) .

- Thiol handling : Neutralize odors with activated charcoal filters; use chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation .

Advanced: How can QSAR models guide the design of derivatives with improved target selectivity?

Answer:

- Descriptor selection : Include topological polar surface area (TPSA), molar refractivity, and H-bond donor/acceptor counts .

- Training data : Use IC₅₀ values from triazole antifungals (e.g., voriconazole) to build regression models (R² > 0.85) .

- Validation : Synthesize top-predicted derivatives and test against off-target kinases (e.g., EGFR) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.